molecular formula C11H12N4 B14849348 2-(4-Pyridin-4-ylpyrimidin-2-YL)ethanamine

2-(4-Pyridin-4-ylpyrimidin-2-YL)ethanamine

Cat. No.: B14849348
M. Wt: 200.24 g/mol
InChI Key: VSGDBOJZUYBCQB-UHFFFAOYSA-N
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Description

2-(4-Pyridin-4-ylpyrimidin-2-YL)ethanamine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloropyrimidine with 4-aminopyridine under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyridin-4-ylpyrimidin-2-YL)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

2-(4-pyridin-4-ylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C11H12N4/c12-5-1-11-14-8-4-10(15-11)9-2-6-13-7-3-9/h2-4,6-8H,1,5,12H2

InChI Key

VSGDBOJZUYBCQB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC=C2)CCN

Origin of Product

United States

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